molecular formula C16H14Cl2OS B3038664 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 882749-38-4

1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No.: B3038664
CAS No.: 882749-38-4
M. Wt: 325.3 g/mol
InChI Key: GAMDZSBIQBCMIO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is an organic compound that features a dichlorophenyl group and a methylphenylsulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 4-methylthiophenol.

    Formation of Intermediate: The 3,4-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3,4-dichlorophenyl)-1-propanone.

    Thioether Formation: The intermediate 1-(3,4-dichlorophenyl)-1-propanone is then reacted with 4-methylthiophenol in the presence of a base such as sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl and sulfanyl groups can play a role in binding to the target site, while the propanone backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-propanone: Lacks the sulfanyl group, making it less versatile in chemical reactions.

    1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone: Lacks the dichlorophenyl group, which may affect its biological activity.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is unique due to the presence of both dichlorophenyl and sulfanyl groups, which provide a combination of chemical reactivity and potential biological activity not found in similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-11-2-5-13(6-3-11)20-9-8-16(19)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMDZSBIQBCMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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